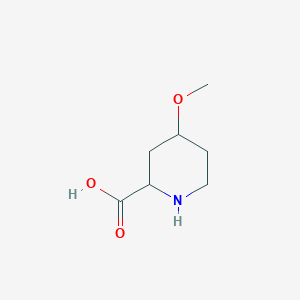

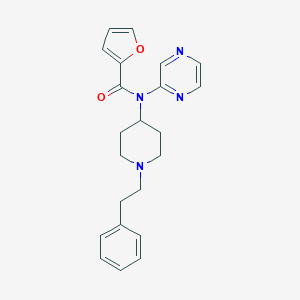

4-Methoxypiperidine-2-carboxylic acid

Overview

Description

4-Methoxypiperidine-2-carboxylic acid is a chemical compound that has been studied in various contexts, including its incorporation into peptides and its potential applications in biochemistry and material science.

Synthesis Analysis

- The synthesis of related compounds, like spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), involves solid-phase synthesis using Fmoc chemistry. TOAC is notable for its role in peptides and as an electron paramagnetic resonance probe (Martin et al., 2001).

- Another related synthesis involves trans-4-aminopiperidine-3-carboxylic acid (APiC), providing a route for either enantiomer through a series of reactions including crystallization (Schinnerl et al., 2003).

Molecular Structure Analysis

- The molecular structure of related compounds like 4,4'-Bipyridine–2-methoxybenzoic acid demonstrates intricate molecular interactions, such as intermolecular hydrogen bonds (Qian & Liu, 2012).

Chemical Reactions and Properties

- TOAC, a related compound, is recognized for its role in promoting β-turns and helices in peptides, along with its function as an electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Physical Properties Analysis

- Studies focusing on the physical properties of similar compounds, such as the conformational analysis of various piperidine isomers, provide insights into molecular flexibility and stability. For instance, N-Trifluoroacetyl-2-methoxy-4-t.butylpiperidine exhibits chair conformations and specific rotational barriers (Duquet et al., 2010).

Chemical Properties Analysis

- The chemical properties of closely related compounds can be complex, as seen in the study of the synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, indicating a tolerance for certain substituent groups and their impact on biological activity (Hansen et al., 2005).

Scientific Research Applications

Material Science and Biochemistry Applications :

- The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to 4-Methoxypiperidine-2-carboxylic acid, serves as an effective inducer in peptides and a rigid electron spin resonance probe and fluorescence quencher in biochemistry and material science applications (Toniolo, Crisma, & Formaggio, 1998).

Photolabile Precursors of Carboxylic Acids :

- 4-Methoxy substitution on certain molecules enhances photolysis efficiency, making them useful as photolabile precursors of carboxylic acids, particularly in the context of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Synthesis of Complex or Sensitive Substrates :

- The use of 4-methoxybenzyl-2,2,2-trichloroacetimidate allows for the conversion of carboxylic acids to corresponding esters without requiring an acid catalyst. This method is advantageous for the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).

Polymer Chemistry :

- In polymer chemistry, 4-methoxypyridine has been identified as an ideal catalyst for the controlled ring-opening polymerization of certain monomers derived from L-malic acid, leading to hydrophilic poly(α-malic acid) that fully degrades in aqueous solution within seven days (Pounder, Fox, Barker, Bennison, & Dove, 2011).

Catalysis in Organic Synthesis :

- Lewis acid-Lewis acid heterobimetallic cooperative catalysis, utilizing methoxylamine and rare earth-alkali metal heterobimetallic complexes, effectively catalyzes asymmetric aza-Michael reactions. This method is significant for synthesizing chiral aziridines and beta-amino acids (Yamagiwa, Qin, Matsunaga, & Shibasaki, 2005).

DNA Interactions and Antimicrobial Activities :

- Certain derivatives of pyridine-2-carboxylic acid, including 4-methoxy-pyridine-2-carboxylic acid, have been studied for their antimicrobial activities and interactions with DNA, providing insights into their potential pharmaceutical applications (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Pharmaceutical Applications :

- The synthesis and characterization of novel carboxylic acid derivatives, such as 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid, have implications in pharmaceutics, particularly in oncology, antimicrobial, and antileishmanial activities (Sirajuddin, Ali, McKee, & Ullah, 2015).

Future Directions

While specific future directions for 4-Methoxypiperidine-2-carboxylic acid are not mentioned in the search results, piperidine-containing compounds, including 4-Methoxypiperidine-2-carboxylic acid, are important in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVXROVAEWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560840 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypiperidine-2-carboxylic acid | |

CAS RN |

123811-79-0 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)

![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)

![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)